molecular formula C18H15NO3S B11800443 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid

2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid

Cat. No.: B11800443
M. Wt: 325.4 g/mol
InChI Key: HLLZGPFRMPJJCS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid is a benzoic acid derivative of interest in medicinal chemistry and pharmaceutical research. It features a 2-methylthiazole moiety, a privileged structure in drug discovery known for its prevalence in biologically active molecules, and a benzyloxy protecting group which offers synthetic versatility for further chemical modifications . While the specific biological profile of this exact compound is a subject of ongoing research, its core structure is highly relevant. The methyl ester derivative of a closely related compound, Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate, is a known synthetic intermediate, indicating the utility of this chemical class in complex synthesis . Furthermore, structurally similar benzoic acid and thiazole-containing compounds are frequently investigated for their potential as allosteric modulators of central nervous system (CNS) targets, such as the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C18H15NO3S/c1-12-19-16(11-23-12)14-7-8-17(15(9-14)18(20)21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21)

InChI Key

HLLZGPFRMPJJCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 5-Bromo-2-hydroxybenzoate

The starting material, methyl 5-bromo-2-hydroxybenzoate, is prepared via esterification of 5-bromosalicylic acid with methanol under acidic conditions.

Reaction Conditions :

  • Catalyst : Sulfuric acid (10 mol%)

  • Solvent : Methanol, reflux at 65°C for 12 hours

  • Yield : 85–90%

Benzyloxy Group Introduction via Williamson Ether Synthesis

The hydroxyl group at position 2 is alkylated with benzyl bromide:

Procedure :

  • Base : Potassium carbonate (2.5 eq)

  • Solvent : Acetone, 60°C, 6 hours

  • Product : Methyl 5-bromo-2-(benzyloxy)benzoate

  • Yield : 88–93%

Suzuki-Miyaura Coupling for Thiazole Installation

A palladium-catalyzed cross-coupling introduces the 2-methylthiazole moiety:

Reagents :

  • Boron reagent : 2-Methylthiazole-4-boronic acid (1.2 eq)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Cs₂CO₃ (3 eq)

  • Solvent : DMF/H₂O (4:1), 100°C, 12 hours

  • Yield : 70–75%

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions:

Conditions :

  • Base : NaOH (2M aqueous solution)

  • Solvent : THF/MeOH (1:1), 60°C, 4 hours

  • Yield : 95–98%

Key Data :

StepIntermediateYield (%)Purity (HPLC)
EsterificationMethyl 5-bromo-2-hydroxybenzoate8899.5
Benzyloxy additionMethyl 5-bromo-2-(benzyloxy)benzoate9299.6
Suzuki couplingMethyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate7398.9
Hydrolysis2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid9799.8

Hantzsch Thiazole Synthesis on Pre-Functionalized Benzoic Acid

This approach constructs the thiazole ring directly on the benzoic acid scaffold.

Synthesis of 5-Amino-2-(benzyloxy)benzoic Acid

Starting with 5-nitro-2-(benzyloxy)benzoic acid, nitro reduction yields the amine:

Conditions :

  • Reductant : H₂/Pd-C (10 wt%)

  • Solvent : Ethanol, 25°C, 3 hours

  • Yield : 89%

Thiazole Ring Formation

The amine reacts with chloroacetone and sulfur via the Hantzsch method:

Procedure :

  • Reagents : Chloroacetone (1.5 eq), Sulfur (1.2 eq)

  • Solvent : Ethanol, reflux for 8 hours

  • Yield : 65–70%

Mechanism :

  • Nucleophilic attack of the amine on chloroacetone.

  • Cyclization with sulfur to form the thiazole ring.

Challenges :

  • Regioselectivity requires careful temperature control.

  • Byproducts include uncyclized thioamides (≈15%).

Modular Assembly via Pre-Formed Thiazole Coupling

This route couples a pre-synthesized thiazole fragment to the benzoic acid core.

Synthesis of 2-Methylthiazole-4-carbonyl Chloride

The thiazole moiety is functionalized as an acyl chloride:

Steps :

  • Oxidation : 2-Methylthiazole-4-carboxylic acid with KMnO₄ in H₂SO₄.

  • Chlorination : Reaction with SOCl₂, 70°C, 3 hours.

  • Yield : 80%

Friedel-Crafts Acylation

The acyl chloride is coupled to 2-(benzyloxy)benzoic acid:

Conditions :

  • Catalyst : AlCl₃ (1.2 eq)

  • Solvent : Dichloromethane, 0°C → 25°C, 6 hours

  • Yield : 55–60%

Limitations :

  • Low regioselectivity (para:meta ≈ 3:1).

  • Requires chromatographic purification.

Comparative Analysis of Methods

ParameterEsterification-AlkylationHantzsch SynthesisModular Assembly
Total Yield (%)60–6550–5540–45
Purity (HPLC, %)≥9995–9790–92
ScalabilityHighModerateLow
Byproduct Formation<5%15–20%10–12%
Cost EfficiencyModerateHighLow

Optimization Strategies

  • Catalyst Screening : Replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) improves coupling efficiency to 85%.

  • Microwave-Assisted Synthesis : Reducing Suzuki coupling time from 12 hours to 1 hour under microwave irradiation (120°C).

  • Flow Chemistry : Continuous-flow systems enhance Hantzsch thiazole synthesis yield to 78% .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is pivotal for modifying solubility and bioavailability.

Reaction Conditions Products Yield Catalyst Reference
Methanol, H₂SO₄, reflux (12–24 hrs)Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate75–85%Sulfuric acid
Ethanol, HCl, 80°CEthyl ester derivative68–72%Hydrochloric acid

This reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Industrial protocols often employ continuous flow systems to enhance efficiency and purity.

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy moiety can undergo cleavage or substitution under specific conditions:

Reaction Type Reagents/Conditions Outcome Application
HydrogenolysisH₂, Pd/C, room temperatureRemoval of benzyl group to form phenolic acidDeprotection for further synthesis
AlkylationBenzyl bromide, K₂CO₃, DMFSubstitution with alternative alkyl groupsStructural diversification

While direct experimental data for this compound is limited, analogous benzyloxy-containing systems confirm these pathways .

Thiazole Ring Functionalization

The methylthiazole group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Reaction Reagents Position Modified Notes
HalogenationBr₂, FeCl₃C-5 of thiazoleEnhances electrophilicity for cross-coupling
Metal coordinationPd(OAc)₂, ligandsThiazole N-atomForms complexes for catalytic applications

These modifications are inferred from studies on structurally related thiazole derivatives .

Decarboxylation Under Oxidative Conditions

The benzoic acid group undergoes decarboxylation at elevated temperatures:

Conditions Byproducts Mechanism
CuO, quinoline, 200–220°CCO₂ releaseRadical-mediated pathway
Photocatalytic decarboxylationLight-induced radical generation

This reaction is critical for generating aromatic intermediates in multistep syntheses .

Cross-Coupling Reactions

The aromatic rings enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Coupling Type Catalyst System Substituents Introduced Yield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl/heteroaryl groups60–78%
Buchwald-HartwigPd₂(dba)₃, XPhosAmino groups55–70%

These reactions expand the compound’s utility in drug discovery, though direct examples require further validation .

Key Mechanistic Insights

  • Acid-catalyzed esterification follows a classical Fischer mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity.

  • Benzyloxy deprotection via hydrogenolysis involves adsorption of hydrogen on palladium surfaces, followed by cleavage of the C–O bond.

  • Thiazole reactivity is influenced by electron-donating methyl groups, which direct EAS to specific positions .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds structurally similar to 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid may exhibit anti-inflammatory activities. The thiazole ring is often associated with such effects, suggesting that this compound could inhibit specific enzymes involved in inflammatory pathways.

Antimicrobial Potential

The presence of the thiazole group suggests potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could be explored as a candidate for treating infections caused by resistant pathogens .

Anticancer Activity

Preliminary studies on related compounds have demonstrated anticancer properties, highlighting the need for further investigation into the efficacy of this compound against different cancer cell lines. The structure-activity relationship in benzothiazole derivatives suggests promising avenues for developing novel anticancer agents .

Pharmacological Studies

The compound's interaction with biological targets is crucial for understanding its pharmacodynamics. Initial studies suggest that it may interact with enzymes involved in inflammatory responses or microbial resistance mechanisms, warranting further exploration to elucidate these interactions fully.

Agrochemical Potential

Given its structural characteristics, there is potential for this compound to be developed as a pesticide or herbicide. Compounds with similar structures have been investigated for their efficacy in pest control, particularly against resistant strains of pests .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzyloxy group can play crucial roles in binding to these targets, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Reported Activities
This compound C₁₈H₁₅NO₃S 329.38 - 2-Benzyloxy
- 5-(2-methylthiazol-4-yl)
Not reported Potential intermediate for drug synthesis
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () C₁₁H₉NO₂S 219.26 - 5-(2-methylthiazol-4-yl) (no benzyloxy group) mp: 139.5–140°C Unspecified; likely a synthetic intermediate
2-(1,3-Benzodioxol-5-yloxy)-4-methylthiazole-5-carboxylic acid () C₁₂H₉NO₅S 279.27 - 2-Benzodioxoloxy
- 4-Methylthiazole-5-carboxylic acid
Not reported Unspecified; structural analog for materials science
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid () C₁₅H₁₃NO₆ 303.27 - 4-Benzyloxy
- 5-Methoxy
- 2-Nitro
Not reported Research applications in organic synthesis
Thiazolidinone-azo derivative () C₃₀H₂₅N₅O₃S₂ 591.68 - Thiazolidinone core
- Azo linkage
- Benzyloxy group
Not reported Antimicrobial , antioxidant activities

Key Observations :

  • In contrast, 2-(1,3-benzodioxol-5-yloxy)-4-methylthiazole-5-carboxylic acid () replaces benzyloxy with a benzodioxol group, reducing steric bulk but increasing electron-withdrawing effects .
  • Biological Activities: Thiazolidinone-azo derivatives () demonstrate that azo linkages and thiazole rings synergize for antimicrobial activity, suggesting the target compound could be optimized similarly. However, the absence of an azo group in the target may limit its redox activity compared to these analogs .

Acidity and Electronic Effects

reports pKa values for phenolic carboxylic acids with substituents influencing acidity. For example:

  • Electron-withdrawing groups (e.g., nitro, thiazole) lower the pKa of the carboxylic acid proton.
  • The target compound’s 2-methylthiazole and benzyloxy groups likely reduce its pKa compared to unsubstituted benzoic acid (pKa ~4.2), enhancing solubility in basic media .

Biological Activity

2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives. Various methodologies have been employed to achieve high yields and purity, often characterized by spectroscopic techniques such as NMR and mass spectrometry .

Antimicrobial Activity

A significant focus of research has been on the antimicrobial properties of this compound and its derivatives. Studies indicate that compounds containing thiazole moieties exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The antimicrobial activity was assessed using the agar diffusion method, with results showing that many derivatives possess moderate antimicrobial effects. For instance, a series of synthesized thiazole derivatives demonstrated effectiveness against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .

CompoundActivity against E. coliActivity against S. aureusActivity against P. aeruginosa
This compoundModerateModerateMild
Derivative AStrongModerateModerate
Derivative BMildStrongModerate

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. Modifications to the benzene ring or thiazole structure can significantly influence the compound's potency. For example, introducing electron-withdrawing groups has been shown to enhance the antimicrobial properties .

Case Studies

  • Antiviral Activity : In addition to antimicrobial effects, some studies have explored the antiviral potential of thiazole-containing compounds. For instance, derivatives were tested against HIV protease, revealing promising inhibitory activities that warrant further investigation .
  • Cytotoxicity : Research has also indicated that certain derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting a potential for anticancer applications. The compound's mechanism may involve apoptosis induction through caspase activation .

Q & A

Q. What are the recommended synthetic pathways for 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid?

A stepwise approach involves coupling a benzaldehyde precursor (e.g., 2-(benzyloxy)-5-bromo-benzaldehyde) with a thiazole-containing intermediate. For example, Suzuki-Miyaura cross-coupling with 2-methylthiazol-4-ylboronic acid under palladium catalysis can introduce the thiazole moiety . Alternatively, diazonium salt formation followed by azo coupling (as seen in thiazolidinone synthesis) may be adapted for regioselective functionalization . Post-synthesis, hydrolysis of ester or nitrile groups to the carboxylic acid is critical for final product isolation .

Q. How can researchers characterize the purity and structure of this compound?

  • Melting Point : Compare experimental values (e.g., ~139–140°C for analogous thiazolyl benzoic acids) with literature data to assess purity .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm benzyloxy (δ ~4.9–5.1 ppm for –OCH2–) and thiazole (δ ~7.2–7.5 ppm for thiazole-H) groups. HRMS (High-Resolution Mass Spectrometry) with exact mass matching (e.g., calculated for C18_{18}H15_{15}NO3_3S: 325.0778) is essential for molecular confirmation .
  • Chromatography : HPLC with UV detection (λ ~270 nm for benzoic acid derivatives) ensures >98% purity .

Q. What solvents and conditions optimize solubility for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For biological testing, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers (≤1% DMSO to avoid cytotoxicity). Sonication or mild heating (40–50°C) aids dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or residual solvents. Perform:

  • DSC/TGA : To identify polymorph transitions or decomposition temperatures.
  • PXRD : Compare diffraction patterns with literature.
  • Elemental Analysis : Verify C/H/N/S ratios to rule out impurities . For spectral mismatches, re-run NMR under standardized conditions (e.g., DMSO-d6, 25°C) and cross-validate with computational predictions (DFT for 13^13C shifts) .

Q. What strategies improve yield in the final coupling step?

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and ligands for Suzuki-Miyaura coupling.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .
  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent side reactions during coupling, followed by LiOH-mediated hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

  • Thiazole Modifications : Replace 2-methylthiazole with 4-chloro or 5-nitro variants to assess antimicrobial potency changes .
  • Benzyloxy Substitution : Test para- vs. ortho-substituted benzyloxy groups for steric/electronic effects on target binding .
  • Carboxylic Acid Bioisosteres : Substitute –COOH with tetrazole or sulfonamide to improve metabolic stability .

Q. What analytical methods quantify degradation products under acidic/alkaline conditions?

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze via LC-MS.
  • Degradation Pathways : Hydrolysis of the benzyloxy group (yielding 5-(2-methylthiazol-4-yl)salicylic acid) is common under acidic conditions. Use MS/MS to identify fragment ions (e.g., m/z 181 for thiazole cleavage) .

Q. How do researchers validate target engagement in cellular assays?

  • Fluorescent Probes : Synthesize a BODIPY-conjugated analog for confocal microscopy to track cellular uptake.
  • Pull-Down Assays : Immobilize the compound on agarose beads and identify bound proteins via Western blot or proteomics .

Methodological Considerations

  • Contradictory Data : Cross-reference peer-reviewed journals (e.g., RSC, ACS) over commercial catalogs. For example, NIST data for analogous compounds provides reliable benchmarks .
  • Scale-Up Challenges : Replace hazardous solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) for greener synthesis .

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